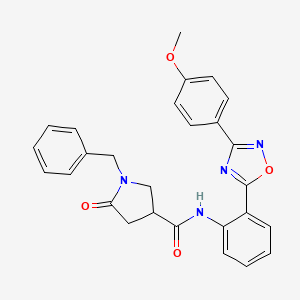

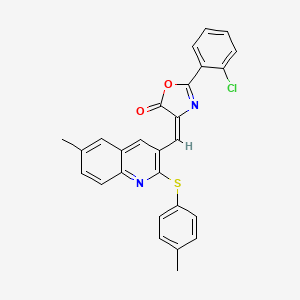

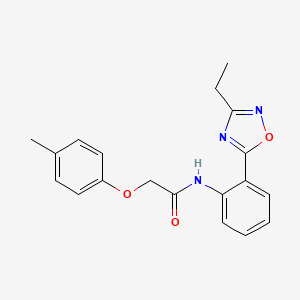

![molecular formula C19H15N5O3 B7694317 N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-b]quinoline derivatives, have been reported to act as inhibitors of oncogenic ras . Ras proteins are a family of related proteins which are expressed in all animal cell lineages and organs. They play a crucial role in signal transduction, cell proliferation, and differentiation .

Mode of Action

Based on the structure of the compound and its similarity to other pyrazolo[3,4-b]quinoline derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Given its potential role as an inhibitor of oncogenic ras, it may impact the mapk/erk pathway, which is often dysregulated in cancers .

Result of Action

Similar compounds have shown antitumor, trypanocidal, dna binding properties , and cytotoxic activities against certain cell lines .

Advantages and Limitations for Lab Experiments

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has several advantages for use in lab experiments, including its high affinity for TSPO, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, there are also limitations to its use, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the use of N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide in scientific research. One potential area of application is in the development of new therapies for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Another area of interest is in the use of this compound as a tool for identifying new drug targets and pathways involved in inflammation and cancer. Finally, there is potential for the development of new imaging probes based on this compound for the diagnosis and monitoring of various diseases.

Synthesis Methods

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide is synthesized through a multi-step process that involves the reaction of 7-methyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with 3-nitrobenzoyl chloride in the presence of a base. The resulting intermediate is then reduced to yield this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide has been extensively studied for its potential applications in various areas of scientific research, including neuroimaging, inflammation, and cancer. In neuroimaging, this compound has been used as a radioligand for TSPO in positron emission tomography (PET) imaging studies to evaluate the role of TSPO in neuroinflammation. Inflammation is another area where this compound has been studied, with evidence suggesting that it can modulate the immune response and reduce inflammation in various disease models. In cancer research, this compound has been shown to inhibit tumor growth and promote apoptosis in cancer cells.

properties

IUPAC Name |

N-(1,7-dimethylpyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O3/c1-11-6-7-12-10-15-17(22-23(2)18(15)20-16(12)8-11)21-19(25)13-4-3-5-14(9-13)24(26)27/h3-10H,1-2H3,(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKJATQSBUVHOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC3=C(C=C2C=C1)C(=NN3C)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

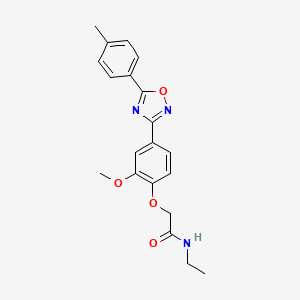

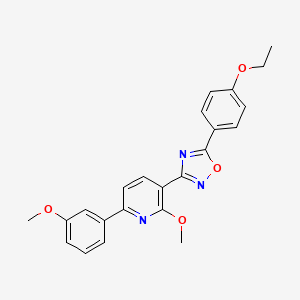

![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)

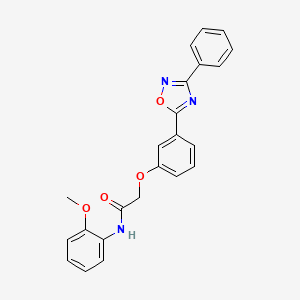

![N-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide](/img/structure/B7694258.png)

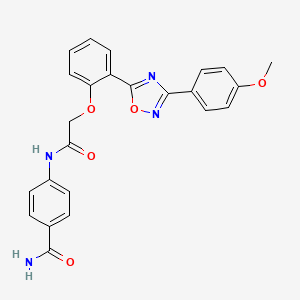

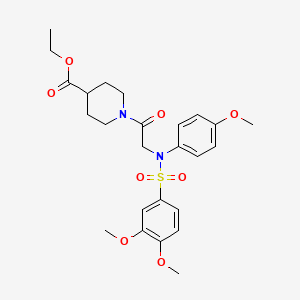

![N-cyclohexyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7694260.png)

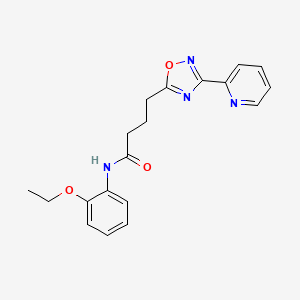

![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)

![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)